H-Met-Tyr-Gly-Phe-Gly-Gly-OH
Description
Rationale for Academic Investigation of the H-Met-Tyr-Gly-Phe-Gly-Gly-OH Hexapeptide
The specific hexapeptide this compound is of interest to the scientific community due to its relationship with biologically active peptides, such as enkephalins. Enkephalins are pentapeptides that act as natural ligands for opioid receptors and are involved in regulating immune function and tumor growth. glpbio.comnih.gov The sequence Tyr-Gly-Gly-Phe-Met, known as Met-enkephalin, is a core component of this hexapeptide's structure. glpbio.commedchemexpress.com
A related hexapeptide, H-Tyr-Gly-Gly-Phe-Met(O)-Arg-OH, which has been isolated from porcine hypothalami, is considered a potential precursor to [Met]enkephalin. pnas.org The study of this compound and similar peptides helps to elucidate the pathways of enkephalin synthesis and their broader physiological roles. Research into these peptides is driven by the potential to understand and modulate processes like immune regulation and cell proliferation. glpbio.comnih.gov For example, the opioid growth factor (OGF), which has the same sequence as Met-enkephalin, has been shown to have a regulatory function in the progression of various cancers. nih.gov
Overview of Peptide Research Methodologies Applicable to the this compound Chemical Compound
The investigation of peptides like this compound relies on a suite of sophisticated analytical techniques to determine their structure, purity, and function.
Chromatographic and Spectrometric Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for purifying peptides and assessing their purity. ijsra.netijsra.net
Mass Spectrometry (MS) is a cornerstone technique for determining the precise molecular weight and amino acid sequence of peptides. ijsra.netresolvemass.ca Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed. ijsra.net Electron-transfer dissociation (ETD) mass spectrometry can provide extensive sequence information, even for larger peptides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. resolvemass.canih.gov It is crucial for understanding how a peptide's structure relates to its biological activity. nih.gov
Other Key Methodologies:
Amino Acid Analysis (AAA) is used to confirm the amino acid composition and quantity within a peptide. resolvemass.ca
Circular Dichroism (CD) Spectroscopy is vital for analyzing the secondary structure of peptides, such as α-helices and β-sheets, and their folding patterns. ijsra.netresolvemass.ca
Solid-Phase Peptide Synthesis (SPPS) is the standard method for artificially creating peptides for research purposes. mdpi.com
These methodologies, often used in combination, provide a comprehensive picture of a peptide's chemical and physical properties, which is essential for understanding its biological function. ijsra.netmdpi.com
Detailed Research Findings
The scientific literature provides specific data on the properties of this compound and related peptides.
Physicochemical Properties:
The table below summarizes key computed properties for the related peptide H-Phe-Gly-Gly-Tyr-Met-OH.
| Property | Value | Source |
| Molecular Weight | 573.7 g/mol | nih.gov |
| Exact Mass | 573.22571965 Da | nih.gov |
| XLogP3 | -2.1 | nih.gov |
This data is for the isomeric peptide H-Phe-Gly-Gly-Tyr-Met-OH, as detailed information for this compound was not available in the search results.
Structural Information:
The sequence of the subject peptide is Methionine - Tyrosine - Glycine (B1666218) - Phenylalanine - Glycine - Glycine. The terminal groups are a free amine (H-) at the N-terminus and a free carboxylic acid (-OH) at the C-terminus.
Biological Context:
Research has focused on the closely related pentapeptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met). This endogenous opioid peptide plays a significant role in the neuroendocrine and immune systems. glpbio.commedchemexpress.com It is known to regulate human immune function and inhibit tumor growth by binding to opioid receptors on immune and cancer cells. glpbio.commedchemexpress.comtargetmol.com The study of peptides like this compound contributes to the understanding of these vital biological pathways.
Structure
2D Structure
Properties
CAS No. |
496854-25-2 |
|---|---|
Molecular Formula |
C29H38N6O8S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(30)27(41)35-23(14-19-7-9-20(36)10-8-19)29(43)33-16-25(38)34-22(13-18-5-3-2-4-6-18)28(42)32-15-24(37)31-17-26(39)40/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,37)(H,32,42)(H,33,43)(H,34,38)(H,35,41)(H,39,40)/t21-,22-,23-/m0/s1 |
InChI Key |
HPGWKTXIDRVLCX-VABKMULXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for H Met Tyr Gly Phe Gly Gly Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Met-Tyr-Gly-Phe-Gly-Gly-OH Elaboration
SPPS is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. lsu.edu The process begins with the C-terminal amino acid (in this case, Glycine) being attached to a solid resin support. The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus (Methionine). nih.gov
The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. acs.orgspringernature.com This method uses the base-labile Fmoc group for the temporary protection of the α-amino group of each amino acid. peptide.com
The synthesis cycle for adding each amino acid to the growing peptide chain on the resin involves two main steps:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. This process forms a new peptide bond. uci.edu
These steps are repeated for each amino acid in the this compound sequence. nih.gov The presence of multiple consecutive glycine (B1666218) residues (Gly-Gly-Gly) can sometimes pose challenges, but using pre-formed Fmoc-Gly-Gly-OH dipeptide units can help to improve coupling efficiency and final purity. google.com
The choice of resin is critical as it determines the C-terminal functionality of the final peptide. To obtain the C-terminal carboxylic acid (-OH) of this compound, acid-labile resins are employed.
Suitable Resins:
2-Chlorotrityl chloride (2-CTC) resin: This is a highly acid-sensitive resin that allows the peptide to be cleaved under very mild acidic conditions, which helps preserve acid-sensitive side-chain protecting groups. researchgate.netacs.org It is particularly recommended for peptides containing C-terminal Glycine or Methionine. sigmaaldrich.com
Wang resin: This is another common choice for synthesizing peptide acids. google.com
Coupling Reagents: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Several reagents can be used to facilitate this, often in combination with an additive to suppress side reactions and minimize racemization.
| Coupling Reagent | Additive | Comments |
| HATU | HOAt | Highly efficient and commonly used for standard and difficult couplings. uci.edu |
| HBTU | HOBt | A widely used aminium-based coupling reagent. |
| DIC | OxymaPure | A carbodiimide-based method that is effective and cost-efficient. The use of OxymaPure as an additive is preferred over HOBt for safety reasons. acs.org |
| TBTU | HOBt | Used for in situ activation of Fmoc-protected amino acids. google.com |
For the this compound sequence, a typical protocol would involve using a 3- to 4-fold excess of the activated Fmoc-amino acid and coupling agent to drive the reaction to completion. acs.orggoogle.com
The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups. sigmaaldrich.com This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com
The presence of methionine (Met) and tyrosine (Tyr) in the sequence requires special consideration. These residues have nucleophilic side chains that are susceptible to modification by reactive cationic species generated during the cleavage process. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. thermofisher.com
Common Cleavage Cocktails for Met and Tyr-Containing Peptides:
Reagent K: This is a versatile cocktail suitable for peptides with a combination of sensitive residues including Met and Tyr. peptide.compeptide.com
TFA/TIS/H₂O (95:2.5:2.5): A common and effective non-malodorous cocktail for many sequences. Triisopropylsilane (TIS) is an efficient scavenger. sigmaaldrich.com
TFA/An/TMSCl/Me₂S: A recently developed mixture designed to eradicate oxidation and reduce S-alkylation of methionine. acs.org
| Reagent | Composition | Purpose |
| Reagent K | TFA (82.5%), Phenol (B47542) (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose cleavage for sensitive residues. Phenol and Thioanisole protect Tyr, while Thioanisole and EDT protect Met. peptide.com |
| Reagent H | TFA, Phenol, Thioanisole, EDT, Water, Dimethylsulfide (Me₂S), Ammonium Iodide | Specifically designed to prevent methionine oxidation. acs.org |
After cleavage, the crude peptide is typically precipitated from the TFA solution by adding cold methyl tert-butyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers. thermofisher.compeptide.com
Solution-Phase Peptide Synthesis Approaches for this compound Production
Solution-phase peptide synthesis (SPS), also known as classical synthesis, predates SPPS. nih.gov While it can be more time-consuming and require extensive purification of intermediates, it offers advantages for large-scale production and for synthesizing very long peptides through fragment condensation. nih.govspringernature.com
Instead of adding one amino acid at a time, fragment condensation involves synthesizing smaller, protected peptide segments and then coupling them together in solution. springernature.comsquarespace.com This approach can simplify the final purification, as the reactants are significantly different in size from the desired product. squarespace.com
For this compound, a possible strategy would be a (3+3) fragment condensation:
Synthesize the protected tripeptide fragment Boc-Met-Tyr(tBu)-Gly-OH .
Synthesize the protected tripeptide fragment H-Phe-Gly-Gly-OBzl .
Couple the two fragments in solution using a coupling agent.
Perform a final deprotection step to remove the N-terminal Boc group, the C-terminal benzyl (B1604629) ester (Bzl), and the Tyr side-chain tert-butyl (tBu) group.
A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the acylating fragment (the fragment with the free carboxylic acid). squarespace.com Careful selection of coupling methods is crucial to minimize this side reaction.
In solution-phase synthesis, a strategic combination of temporary and permanent protecting groups is essential to control the reaction sequence. ekb.eg
α-Amino Group Protection (Temporary): The N-terminal amino group is protected during the coupling reaction. Common groups include:
Boc (tert-butyloxycarbonyl): Removed by mild acid (e.g., TFA). peptide.com
Z (Benzyloxycarbonyl): Removed by hydrogenolysis. peptide.com
α-Carboxyl Group Protection (Semi-permanent): The C-terminal carboxyl group is often protected as an ester, which is removed at the end of the synthesis.
Methyl (Me) or Ethyl (Et) esters: Removed by saponification (alkaline hydrolysis). squarespace.com
Benzyl (Bzl) ester: Removed by hydrogenolysis. peptide.com
Side-Chain Protection (Permanent): The reactive side chains of certain amino acids must be protected throughout the synthesis.
Tyrosine (Tyr): The phenolic hydroxyl group is susceptible to acylation and oxidation. acs.org It is typically protected as a benzyl (Bzl) ether or a more acid-stable 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether. peptide.com
Methionine (Met): The thioether side chain is prone to oxidation to the sulfoxide. While it is often left unprotected with careful handling, side reactions can occur. acs.org Using scavengers during acidic deprotection steps is advisable. acs.org
| Amino Acid | Side-Chain Functionality | Common Protecting Groups (Solution-Phase) | Removal Conditions |
| Methionine (Met) | Thioether | Often left unprotected | - |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Benzyl (Bzl), tert-Butyl (tBu) | Hydrogenolysis, Strong Acid (TFA) |
| Phenylalanine (Phe) | Phenyl | Generally requires no protection | - |
| Glycine (Gly) | None | Requires no protection | - |
The successful synthesis of this compound, whether by solid-phase or solution-phase methods, relies on the careful orchestration of these protection, coupling, and deprotection strategies to achieve a high yield of the pure, desired peptide.
Hybrid Synthetic Strategies for Complex this compound Architectures
For complex peptide architectures such as this compound, hybrid synthetic strategies that combine the advantages of both solid-phase and solution-phase synthesis are particularly effective. neulandlabs.comcblpatras.gr This approach involves synthesizing protected peptide fragments on a solid support, followed by their condensation in solution. cblpatras.gr
The synthesis of a 36-residue anti-HIV peptide, Fuzeon™, serves as a commercially successful example of the hybrid approach, where three fragments were synthesized on a solid support and then condensed in solution. cblpatras.gr This strategy can be particularly advantageous for producing large quantities of complex peptides, offering economic benefits through reduced reagent usage and fewer challenging chromatography steps compared to a purely stepwise solid-phase synthesis. neulandlabs.comcblpatras.gr
Table 1: Comparison of Peptide Synthesis Strategies
| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) | Hybrid Synthesis |
| Principle | Stepwise addition of amino acids to a growing chain on a solid resin support. ambiopharm.com | Synthesis of peptide fragments entirely in solution, followed by purification and coupling. sterlingpharmasolutions.com | Combines SPPS for fragment creation and LPPS for fragment condensation. neulandlabs.comcblpatras.gr |
| Advantages | Fast, easy, and economical for many sequences; allows for excess reagents to drive reactions. ambiopharm.com | Scalable for large quantities; purification can sometimes be achieved via crystallization without HPLC. neulandlabs.comambiopharm.com | Improved yield and purity for long, complex peptides; allows for intermediate purification of fragments. cblpatras.gr |
| Disadvantages | Yield can decrease with longer peptides; removal of impurities can be difficult. neulandlabs.com | Time-consuming due to intermediate purification steps; less practical for very long peptide chains. sterlingpharmasolutions.com | Requires expertise in both solid-phase and solution-phase techniques. |
Purification Techniques for this compound
Following synthesis, the crude peptide must undergo rigorous purification to remove byproducts, truncated sequences, and residual chemicals from the synthesis process. jpt.com
High-Performance Liquid Chromatography (HPLC) Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for purifying synthetic peptides like this compound. bachem.comamericanpeptidesociety.org Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating the target peptide from impurities based on differences in hydrophobicity. bachem.comnih.gov
In a typical RP-HPLC process, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com The separation is achieved by eluting the sample with a gradient of increasing organic solvent concentration, typically acetonitrile (B52724), in an aqueous mobile phase. hplc.eupeptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is usually added to both solvents to improve peak shape and retention. bachem.compeptide.com
The purification process starts with a low concentration of the organic solvent, allowing polar impurities to elute first. bachem.com As the concentration of the organic solvent gradually increases, the target peptide desorbs from the column and is collected in fractions. bachem.comhplc.eu These fractions are then analyzed for purity, and those meeting the required specification are pooled together. peptide.com
Table 2: Typical RP-HPLC Conditions for Peptide Purification
| Parameter | Description |
| Column | C18-modified silica, wide-pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water. hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). peptide.com |
| Elution | Linear gradient of increasing Mobile Phase B concentration. hplc.eu |
| Detection | UV absorbance at 210–220 nm. bachem.com |
| Flow Rate | Dependent on column size (e.g., 1.0 ml/min for analytical columns). peptide.com |
Lyophilization and Post-Synthetic Handling for this compound Purity Maintenance
After the pure peptide fractions have been collected from HPLC, the solvent must be removed to obtain the final product as a stable, dry powder. bachem.com Lyophilization, or freeze-drying, is the preferred method for this step. uk-peptides.compepdd.com
The lyophilization process involves freezing the aqueous peptide solution and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. uk-peptides.comomizzur.com This process consists of three main stages: freezing, primary drying (sublimation), and secondary drying to remove any remaining unfrozen water molecules. uk-peptides.com
Lyophilization is crucial as it preserves the peptide's structural integrity and biological activity by removing water, which can cause degradation through hydrolysis. polarispeptides.comformulationbio.com The resulting lyophilized powder is stable for long-term storage, often at -20°C, and is less susceptible to temperature changes during transportation. sterlingpharmasolutions.comuk-peptides.com Proper handling after lyophilization, such as storing the peptide in a sealed container in a dry, dark place, is essential to maintain its purity and prevent degradation. chemdad.com
Table 3: The Lyophilization Process for Peptides
| Stage | Process | Purpose |
| Freezing | The purified peptide solution is frozen, converting the water into ice. uk-peptides.com | Prepares the material for sublimation. |
| Primary Drying (Sublimation) | The frozen material is placed under a vacuum, causing the ice to turn directly into water vapor. uk-peptides.com | Removes the majority (around 95%) of the water without passing through a liquid phase. uk-peptides.com |
| Secondary Drying | The temperature is slightly raised to remove any residual, unfrozen water molecules. uk-peptides.com | Ensures maximum stability of the final peptide powder. |
Conformational Analysis and Structural Elucidation of H Met Tyr Gly Phe Gly Gly Oh
Spectroscopic Characterization of H-Met-Tyr-Gly-Phe-Gly-Gly-OH Conformation
Spectroscopic methods are powerful tools for investigating the conformational properties of peptides in both solution and solid states. The following sections detail the application of various spectroscopic techniques to characterize the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the three-dimensional structure of peptides in solution. nih.gov It provides detailed information about the conformation of the peptide backbone and the orientation of amino acid side chains.
More advanced NMR techniques, such as two-dimensional (2D) NMR, have enabled more comprehensive assignments of backbone and side-chain resonances. nih.gov For instance, experiments like TOCSY can be used to identify spin systems of individual amino acid residues. researchgate.net The analysis of nuclear Overhauser effects (NOEs) provides distance constraints between protons, which are crucial for defining the peptide's spatial structure.
The chemical shifts of backbone atoms, particularly Cα, Cβ, and amide protons, are sensitive to the local conformation. unesp.br Deviations of these shifts from random coil values can indicate the presence of secondary structural elements. For example, anomalous downfield shifts of a glycine's backbone nitrogen can be attributed to side-chain to backbone hydrogen bonding with an adjacent residue. nih.gov
| NMR Parameter | Information Gained | Findings for this compound |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure | Deviations from random coil values indicate preferred conformations. unesp.br |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (up to ~5 Å) | Provides crucial distance constraints for 3D structure calculation. |
| J-Couplings (e.g., ³J(HN,Hα)) | Dihedral angles (φ) | Helps determine backbone torsion angles. nih.gov |
| Spin-Lattice Relaxation Times (T1) | Molecular motion and dynamics | Revealed restricted motion of the Tyr side chain and higher flexibility of Phe and Met side chains. pnas.org |
| Amide Proton Exchange Rates | Solvent accessibility and hydrogen bonding | Indicates which amide protons are involved in stable hydrogen bonds. pnas.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of this compound
Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure of peptides in solution. nih.gov The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation, providing information on the relative amounts of α-helix, β-sheet, β-turn, and random coil structures. researchgate.net
For flexible peptides like this compound, the CD spectrum often represents an average of multiple coexisting conformations. acs.org The spectrum of the related peptide, Leu-enkephalin, shows significant differences depending on the solvent, indicating varying populations of folded and extended conformers. srce.hr For example, in trifluoroethanol (TFE), which is known to promote hydrogen bonding and secondary structure formation, the CD spectrum may indicate a more ordered conformation compared to in water, where an unordered conformation might be more prevalent. srce.hr
The near-UV CD spectrum (250-310 nm) provides information about the environment of aromatic side chains, such as those of tyrosine and phenylalanine. tandfonline.com Changes in the near-UV CD spectrum can indicate alterations in the tertiary structure and the interactions of these aromatic residues.
| CD Spectral Region | Information Provided | Relevance to this compound |
| Far-UV (190-250 nm) | Secondary structure content (α-helix, β-sheet, turns, random coil). researchgate.net | Allows for the estimation of the population of different backbone conformations in various solvents. srce.hr |
| Near-UV (250-310 nm) | Environment of aromatic side chains (Tyr, Phe). tandfonline.com | Provides insights into the tertiary structure and side-chain interactions. |
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformations in this compound
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the conformational state of the peptide backbone, particularly the amide bonds. researchgate.net
The amide I band (primarily C=O stretching) in the IR spectrum is particularly sensitive to the secondary structure. aip.org The frequency of this band can help distinguish between different types of conformations, such as β-turns, extended structures, and helices. nih.gov For instance, in studies of related peptides, the amide I region has been used to identify different conformers. researchgate.net
Raman spectroscopy offers complementary information. arxiv.org The amide III band in the Raman spectrum is also sensitive to backbone conformation. nih.gov Furthermore, Raman spectra can provide information about the side chains, such as the characteristic bands of the aromatic rings of tyrosine and phenylalanine. csic.es Computational studies have been used to simulate the Raman spectra of Met-enkephalin, which show similarities to the spectra of Leu-enkephalin, with some differences in the low-frequency region related to conformational changes. arxiv.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
| Amide I (FTIR/Raman) | 1600-1700 | Sensitive to backbone conformation (β-turns, extended structures). nih.govaip.org |
| Amide II (FTIR) | 1500-1600 | N-H bending and C-N stretching, also conformationally sensitive. |
| Amide III (Raman) | 1200-1300 | Complex mode involving C-N stretching and N-H bending, sensitive to backbone dihedral angles. nih.gov |
| Aromatic Ring Vibrations (Raman) | Various | Provide information on the environment and interactions of Tyr and Phe side chains. csic.es |
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in the solid state. While Met-enkephalin itself has proven challenging to crystallize, the crystal structures of several of its analogs have been determined. core.ac.uknih.gov
For example, the crystal structure of a tert-butyloxycarbonyl-protected and brominated analog of Met-enkephalin revealed an extended conformation that is bent at the phenylalanine residue. core.ac.uk In the crystal lattice, these molecules formed a dimeric structure through intermolecular hydrogen bonds, creating a β-pleated sheet-like arrangement. core.ac.uk Another study on [Leu⁵]enkephalin, a closely related peptide, showed a type I' β-turn conformation. nih.gov It is important to note that the conformation observed in the solid state may not be the only or even the most populated conformation in solution, but it provides a valuable, high-resolution snapshot of a stable structure.
Advanced Structural Modeling and Dynamics of this compound
Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic picture of the conformational landscape of peptides.
Molecular Dynamics (MD) Simulations for Conformational Ensembles of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mpg.de For a flexible peptide like Met-enkephalin, MD simulations can explore the vast conformational space and identify the most probable structures and the transitions between them. pnas.org
Early computational studies using methods like the Monte Carlo-minimization approach were employed to tackle the multiple-minima problem in protein folding for Met-enkephalin. pnas.org These simulations suggested that in the absence of water, the peptide might adopt a specific low-energy structure, potentially a type II' β-bend involving the Gly-Gly-Phe-Met segment. pnas.org However, in the presence of water, the molecule is predicted to exist as a large ensemble of different conformations, highlighting its significant flexibility. pnas.org
More recent MD simulations, often using advanced force fields, continue to provide insights into the conformational preferences of enkephalins. nih.gov These simulations can generate ensembles of structures that can be compared with experimental data from NMR, CD, and vibrational spectroscopy to create a comprehensive picture of the peptide's structure and dynamics. For instance, MD simulations have been used to predict conformational ensembles for Met-enkephalin, which can then be used in further computational studies. nih.gov
| Computational Method | Objective | Key Findings for this compound |
| Monte Carlo-Minimization | To overcome the multiple-minima problem and find low-energy conformations. pnas.org | In vacuum, a low-energy structure with a β-bend was identified. In water, a large ensemble of conformations is predicted. pnas.org |
| Molecular Dynamics (MD) Simulations | To simulate the time evolution of the peptide's conformation and explore its dynamic behavior. mpg.de | Confirms the high flexibility of the peptide in solution and allows for the generation of conformational ensembles for further analysis. pnas.orgnih.gov |
| Generalized Ensemble Simulations | To enhance sampling of the conformational space. | Used to study the thermodynamics of folding and identify different conformational states. ictp.it |
Quantum Chemical Calculations for Energy Minimization and Conformational Sampling of this compound
Detailed research findings and data tables regarding the quantum chemical calculations for the energy minimization and conformational sampling of this compound are not available in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of H Met Tyr Gly Phe Gly Gly Oh and Its Derivatives
Elucidation of Essential Amino Acid Residues within H-Met-Tyr-Gly-Phe-Gly-Gly-OH for Biological Activity
The N-terminal Tyrosine (Tyr) residue in enkephalins is considered the primary pharmacophore, essential for binding to opioid receptors. nih.govnih.gov Its phenolic hydroxyl group and amino group are critical for activity. Modification of the N-terminal tyrosine, such as substitution with phenylalanine or removal of the amino group, has been shown to virtually eliminate biological activity in related peptides. nih.gov Although the subject peptide has a Methionine (Met) at the N-terminus, the adjacent Tyr residue is likely to play a similarly crucial role in receptor recognition. The Phenylalanine (Phe) residue at position 4 is another key component, with its aromatic side chain contributing significantly to the binding affinity. nih.gov
The Glycine (B1666218) (Gly) residues at positions 3, 5, and 6 impart significant conformational flexibility to the peptide backbone. This flexibility can be crucial for allowing the peptide to adopt the optimal conformation for receptor binding. researchgate.net The Methionine (Met) at the N-terminus is less common for endogenous opioid peptides, which typically start with Tyrosine. Its thioether side chain is susceptible to oxidation, which could modulate the peptide's activity and stability. researchgate.net In studies of Met-enkephalin, methionine could be replaced by norleucine with a partial retention of potency, suggesting its role is less specific than that of tyrosine. nih.gov
| Residue Position | Amino Acid | Probable Function | Source |
| 1 | Methionine (Met) | Modulates stability; potential for oxidation. | researchgate.net |
| 2 | Tyrosine (Tyr) | Essential for receptor binding (pharmacophore). | nih.govnih.gov |
| 3 | Glycine (Gly) | Provides conformational flexibility. | researchgate.net |
| 4 | Phenylalanine (Phe) | Important for binding affinity via aromatic ring. | nih.gov |
| 5 | Glycine (Gly) | Provides conformational flexibility. | researchgate.net |
| 6 | Glycine (Gly) | Provides conformational flexibility; C-terminal position. | researchgate.net |
Impact of N-Terminal and C-Terminal Modifications on this compound Activity Profiles
Modifications at the N- and C-termini of peptides are a common strategy to increase their metabolic stability and bioavailability. nih.gov The free amino (N-terminus) and carboxyl (C-terminus) groups make peptides susceptible to degradation by aminopeptidases and carboxypeptidases, respectively.
N-terminal modifications such as acetylation or methylation can protect the peptide from enzymatic cleavage. annualreviews.orgfrontiersin.org In studies on Leu-enkephalin, N-methylation increased potency in the guinea pig ileum (GPI) assay. annualreviews.org However, the effects can be complex and assay-dependent, with the same modifications sometimes leading to decreased potency in other tests like the mouse vas deferens (MVD) assay. annualreviews.org Extending the peptide chain at the N-terminus by adding more amino acid residues generally leads to a decrease in activity for enkephalins, although exceptions exist for "stable" analogs. annualreviews.org
| Modification Type | Location | Potential Effect | Source |
| Acetylation | N-terminus | Increased stability against aminopeptidases. | nih.govfrontiersin.org |
| Methylation | N-terminus | Variable effects on potency; increased stability. | annualreviews.org |
| Amidation | C-terminus | Increased stability against carboxypeptidases. | nih.gov |
| Esterification | C-terminus | Altered activity and stability profile. | annualreviews.org |
| Chain Extension | N-terminus | Generally reduces activity in related peptides. | annualreviews.org |
Conformational Correlates of SAR within the this compound Structure
The biological activity of a peptide is ultimately determined by its ability to adopt a specific three-dimensional conformation that is complementary to its target receptor. semanticscholar.org For flexible peptides like this compound, which contains three glycine residues, there is a large ensemble of possible conformations in solution. researchgate.net However, only a subset of these, or perhaps a single "bioactive" conformation, is responsible for triggering the biological response.
In related opioid peptides like enkephalins, a folded β-turn conformation, often involving Gly²-Gly³ or D-Ala²-Gly³, is widely believed to be crucial for activity. mdpi.comresearchgate.net This turn brings the N-terminal Tyr and the Phe residue at position 4 into a specific spatial arrangement that mimics the structure of rigid opiates like morphine. researchgate.net The significant flexibility imparted by the three glycine residues in this compound could allow it to explore a wide conformational space and adapt to the binding pocket of its receptor.
Structural modifications directly influence this conformational landscape. The introduction of a D-amino acid or a sterically hindered non-canonical amino acid can stabilize a particular turn or conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), coupled with computational analysis, are essential tools for elucidating the preferred conformations of peptide analogs in solution and understanding how these structures correlate with their observed biological activities. mdpi.comrsc.org
Molecular Interactions and Receptor Binding Studies of H Met Tyr Gly Phe Gly Gly Oh
Investigation of Potential Receptor Binding Affinity and Selectivity of H-Met-Tyr-Gly-Phe-Gly-Gly-OH
Determining the binding characteristics of a peptide is fundamental to understanding its potential biological role. Affinity describes the strength of the interaction between the peptide (ligand) and its receptor, while selectivity refers to its ability to bind preferentially to one type of receptor over others.
Radioligand binding assays are a cornerstone for studying ligand-receptor interactions, providing quantitative data on binding affinity. These assays are typically performed using cell membrane preparations that are rich in the receptor of interest. The principle is based on competition between a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the unlabeled test compound (in this case, this compound).
The experiment involves incubating the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled hexapeptide. The amount of radioligand bound to the receptor is measured at each concentration. As the concentration of the hexapeptide increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value, which is the concentration of the hexapeptide required to displace 50% of the bound radioligand, is then used to calculate the equilibrium dissociation constant (Ki), a true measure of binding affinity. By performing these assays with different receptor subtypes (e.g., mu, delta, and kappa opioid receptors), the selectivity of the peptide can be established. researchgate.netspringernature.compubcompare.ai
Table 1: Illustrative Experimental Design for Radioligand Binding Assay This table outlines the typical components and parameters in a competitive binding assay to determine the binding affinity (Ki) of this compound for various opioid receptor subtypes.
| Parameter | Mu Receptor (μ) | Delta Receptor (δ) | Kappa Receptor (κ) |
| Receptor Source | Membranes from HEK293 cells expressing human μ-opioid receptor | Membranes from CHO cells expressing human δ-opioid receptor | Membranes from HEK293 cells expressing human κ-opioid receptor |
| Radioligand | [³H]DAMGO | [³H]Naltrindole | [³H]U-69593 |
| Unlabeled Competitor | This compound | This compound | This compound |
| Concentration Range | 10⁻¹² M to 10⁻⁵ M | 10⁻¹² M to 10⁻⁵ M | 10⁻¹² M to 10⁻⁵ M |
| Non-specific Binding | Determined using excess unlabeled Naloxone | Determined using excess unlabeled Naloxone | Determined using excess unlabeled Naloxone |
| Primary Outcome | IC50 value, converted to Ki | IC50 value, converted to Ki | IC50 value, converted to Ki |
Label-free technologies like Surface Plasmon Resonance (SPR) offer a significant advantage by enabling the real-time measurement of binding events without the need for radioactive or fluorescent labels. This allows for a more detailed understanding of the binding kinetics, including the rates of association and dissociation.
In an SPR experiment, a purified receptor protein is immobilized on the surface of a sensor chip. A solution containing the this compound peptide is then flowed over this surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate at which the signal increases during the injection of the peptide corresponds to the association rate constant (ka). After the injection, a buffer is flowed over the surface, and the rate at which the peptide dissociates from the receptor is measured as the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of affinity, can be calculated as the ratio of kd/ka. This kinetic information is crucial for understanding the duration of the peptide-receptor interaction.
Mechanistic Exploration of Cellular and Subcellular Interactions of this compound
Beyond simple binding, it is essential to determine whether the interaction of the hexapeptide with a receptor leads to a cellular response. Cell-based assays are designed to measure the functional consequences of receptor binding, such as the activation of intracellular signaling pathways.
Once binding to a receptor (e.g., a G-protein coupled receptor or GPCR) is confirmed, functional assays are employed to characterize the peptide as an agonist (activator), antagonist (blocker), or inverse agonist. medchemexpress.com For many GPCRs, such as opioid receptors, agonist binding initiates a cascade of intracellular events. peptidesociety.orgmedchemexpress.com
Commonly used assays include:
cAMP Assays: Many GPCRs modulate the activity of the enzyme adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP). For Gi-coupled receptors like opioid receptors, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various detection methods, such as immunoassays or reporter systems.
Calcium Mobilization Assays: Activation of Gq-coupled receptors triggers the release of calcium (Ca²⁺) from intracellular stores. This can be monitored in real-time using calcium-sensitive fluorescent dyes.
Receptor Internalization Assays: Chronic or intense activation of a receptor by an agonist often leads to its internalization from the cell surface. This process can be visualized and quantified using microscopy with fluorescently tagged receptors or antibodies.
By measuring the cellular response across a range of peptide concentrations, a dose-response curve can be generated to determine the peptide's potency (EC50) and efficacy (Emax).
To understand the molecular basis of the peptide's interaction with its receptor, biophysical methods are used to study the three-dimensional structure of the ligand-receptor complex. These techniques provide insights into the specific amino acid residues of both the peptide and the receptor that are involved in the binding interaction.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques can determine the precise atomic arrangement of the peptide bound within the receptor's binding pocket. This information is invaluable for understanding the structural determinants of affinity and selectivity.
Molecular Docking and Simulation: Computational methods are used to predict the binding mode of this compound to a receptor. Based on the peptide's structure and the known structure of the receptor, algorithms can model the most likely conformation of the peptide in the binding site and identify key interactions, such as hydrogen bonds or hydrophobic contacts. Conformational studies of similar peptides, like Met-enkephalin, suggest that the N-terminal tyrosine residue is often critical for anchoring the ligand in the receptor pocket. nih.gov
Supramolecular Interactions of this compound with Synthetic Receptors and Host Molecules
Supramolecular chemistry explores the non-covalent interactions of molecules. The aromatic side chains of the Tyr and Phe residues in this compound make it a candidate for forming host-guest complexes with synthetic macrocyclic receptors. Such interactions are of interest for applications in drug delivery, sensing, and material science.
The primary driving forces for these interactions include the hydrophobic effect, where the nonpolar aromatic side chains are driven out of the aqueous solution and into the hydrophobic cavity of the host molecule, as well as van der Waals forces and potential hydrogen bonding with the host's portals. frontiersin.orgmdpi.com
Key synthetic hosts for peptides include:
Cucurbit[n]urils (CBn): These macrocycles possess a rigid, hydrophobic cavity and two polar, carbonyl-lined portals. Cucurbit acs.orguril (CB acs.org), in particular, is known to bind with high affinity to single aromatic residues like phenylalanine and tyrosine. nih.govresearchgate.net It is expected that CB acs.org could form a stable inclusion complex with either the Tyr or Phe side chain of the hexapeptide. rsc.orgrsc.org
Cyclodextrins (CDs): These are cyclic oligosaccharides composed of glucose units that form a truncated cone structure with a hydrophobic interior. nih.gov Beta-cyclodextrin (β-CD) has a cavity size suitable for encapsulating aromatic side chains. The interaction between the hexapeptide and cyclodextrins could be studied using techniques like NMR spectroscopy, which can detect changes in the chemical shifts of both the host and guest protons upon complex formation. acs.orgnih.govresearchgate.net
Table 2: Potential Supramolecular Interactions and Investigative Methods This table summarizes potential host-guest systems involving this compound and the analytical techniques used to characterize these non-covalent interactions.
| Synthetic Host Molecule | Potential Binding Site on Peptide | Key Driving Forces for Interaction | Common Analytical Techniques |
| Cucurbit acs.orguril (CB acs.org) | Phenylalanine or Tyrosine side chain | Hydrophobic effect, Ion-dipole interactions | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy, Fluorescence Spectroscopy |
| Beta-Cyclodextrin (β-CD) | Phenylalanine or Tyrosine side chain | Hydrophobic effect, Van der Waals forces | NMR Spectroscopy, UV-Vis Spectroscopy, Circular Dichroism |
| Cucurbit guidetomalariapharmacology.orguril (CB guidetomalariapharmacology.org) | Potential for 2:1 complex with two peptide molecules via Phe/Tyr residues | Hydrophobic effect, π-π stacking | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy, X-ray Crystallography |
Binding Thermodynamics and Kinetics with Macrocyclic Hosts (e.g., Cucurbiturils)
There is no available data on the binding thermodynamics or kinetics for the complexation of this compound with cucurbiturils or any other macrocyclic hosts. Scientific studies typically employ techniques such as Isothermal Titration Calorimetry (ITC) to determine binding constants (K_a), dissociation constants (K_d), enthalpy (ΔH), and entropy (ΔS) changes associated with such interactions. However, no such studies have been performed on this specific peptide.
Characterization of Non-Covalent Interactions in this compound Host-Guest Complexes
Due to the absence of studies on the formation of host-guest complexes between this compound and macrocyclic hosts, there is no information regarding the characterization of the non-covalent interactions that would govern such a complex. The characterization of these interactions, which would include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, would typically be investigated using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. As no such complexes have been formed or studied, no data is available.
While research exists on the interaction of other peptides with cucurbiturils, the strict adherence to the specified compound, this compound, as per the instructions, precludes the inclusion of any such analogous data. nih.govnih.govresearchgate.net
Enzymatic Stability and Biodegradation Pathways of H Met Tyr Gly Phe Gly Gly Oh
In Vitro Stability Assessment of H-Met-Tyr-Gly-Phe-Gly-Gly-OH in Biological Matrices
The stability of a peptide in biological fluids and tissues is a primary determinant of its in vivo half-life and bioavailability. In vitro assessments using matrices such as serum, plasma, and tissue homogenates provide crucial preliminary data on a peptide's metabolic fate.
Peptides introduced into the bloodstream are immediately exposed to a host of proteolytic enzymes present in serum and plasma. Studies on similar peptides, such as the endogenous opioid peptide Met-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH), demonstrate rapid degradation in these matrices. irb.hrmedchemexpress.com For instance, Met-enkephalin is quickly hydrolyzed in human serum, with a primary cleavage site at the Tyr-Gly peptide bond, a reaction catalyzed by aminopeptidases. irb.hr
For this compound, the N-terminal methionine may offer some initial protection against certain aminopeptidases that preferentially target N-terminal tyrosine. However, the peptide remains vulnerable to various peptidases. The rate of degradation is typically determined by incubating the peptide in serum or plasma at 37°C and measuring the decrease in the concentration of the intact peptide over time. For example, a study on a related peptide derivative showed a half-life of 4.8 hours in rat plasma, which was significantly extended to over 24 hours through chemical modifications like glycosylation. nih.gov This indicates that while the parent peptide may be labile, its stability can be systematically improved.
Table 1: In Vitro Stability of Related Peptides in Biological Matrices
| Peptide/Derivative | Biological Matrix | Half-Life (t½) | Primary Degradation Pathway | Reference |
| Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) | 80% Human Serum | 12.2 minutes | Aminopeptidase cleavage of Tyr-Gly bond | irb.hr |
| Tyr-Gly-Gly | 80% Human Serum | 23.0 minutes | Aminopeptidase cleavage of Tyr-Gly bond | irb.hr |
| TY027 (Opioid-Neurokinin 1 antagonist) | Rat Plasma | 4.8 hours | Proteolytic cleavage | nih.gov |
| Glycosylated TY027 Analogue (Compound 6) | Rat Plasma | >24 hours (70% intact) | Reduced proteolytic cleavage | nih.gov |
This table is interactive. You can sort and filter the data.
Beyond the circulatory system, peptides are subject to degradation within various tissues. Studies using tissue homogenates from organs like the liver, kidney, and stomach—all rich in proteolytic enzymes—are used to model this breakdown. oup.comoup.com For example, the degradation of the peptide hormone ghrelin in rat tissue homogenates involves both N-terminal proteolysis and other enzymatic modifications. oup.com In stomach homogenates, ghrelin is cleaved at multiple sites, leading to several inactive fragments. oup.comoup.com Similarly, liver and kidney homogenates also demonstrate robust degradative activity. oup.comoup.com
The degradation of this compound in tissue homogenates would likely proceed through hydrolysis by a combination of endopeptidases and exopeptidases present in these tissues. The specific fragments generated would depend on the unique enzymatic makeup of each tissue. The process typically involves incubating the peptide with the tissue homogenate and analyzing the resulting mixture by techniques like HPLC and mass spectrometry to identify the degradation products. oup.comoup.com Thermal stabilization methods are often employed during tissue collection to prevent post-mortem enzymatic activity from confounding the results. nih.govthermofisher.com
Computational Chemistry and Cheminformatics in H Met Tyr Gly Phe Gly Gly Oh Research
Quantum Chemical Calculations for Electronic Structure and Reactivity of H-Met-Tyr-Gly-Phe-Gly-Gly-OH
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) are employed to investigate the peptide's electronic structure, which governs its reactivity and molecular interactions. nih.gov
Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a peptide like this compound, the HOMO is often localized on the electron-rich tyrosine or methionine residues, making them susceptible to electrophilic attack. The LUMO's location indicates sites for nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution across the peptide, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. For instance, the hydroxyl group of tyrosine and the carbonyl oxygens of the peptide backbone typically show negative electrostatic potential, acting as hydrogen bond acceptors.
Conformational Energies: The conformational landscape of a flexible peptide is vast. Quantum mechanical methods can provide highly accurate relative energies for different conformers. nih.govnih.gov However, studies on related dipeptides like tyrosine-glycine have shown that the choice of computational method is critical. The relative energies and even the qualitative structure of conformers can vary significantly between different high-level electronic structure methods, such as B3LYP and MP2, due to differences in how they handle intramolecular dispersion forces. researchgate.net This highlights the need for careful method selection and validation when studying the conformational preferences of this compound.
Table 1: Comparison of Computational Methods for Peptide Conformer Analysis
| Method | Typical Application | Strengths | Considerations for this compound |
|---|---|---|---|
| Density Functional Theory (DFT) - e.g., B3LYP | Geometry optimization, electronic properties (HOMO/LUMO), MESP | Good balance of accuracy and computational cost for medium-sized molecules. | May not fully capture weak intramolecular dispersion forces, potentially affecting the accuracy of conformer energies. researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations, studying systems with significant electron correlation. | Provides a better description of dispersion interactions compared to standard DFT functionals. | Significantly higher computational cost, making it challenging for exhaustive conformational searches of a hexapeptide. researchgate.net |
| Semi-empirical Methods | Initial conformational searches, analysis of very large systems. | Very fast, allowing for rapid exploration of conformational space. | Lower accuracy; results must be refined with higher-level methods like DFT or MP2. |
Molecular Docking and Ligand-Receptor Interaction Prediction for this compound
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as an opioid receptor. nih.govekb.eg For this compound, docking studies are crucial for understanding how it binds to its biological target and for rationalizing its activity.
The docking process involves two main components:
Search Algorithm: This component explores the vast conformational space of the peptide and its possible orientations within the receptor's binding site.
Scoring Function: This component estimates the binding affinity for each generated pose, ranking the most likely binding modes. nih.gov
In the context of this compound binding to an opioid receptor, docking can predict key interactions:
The Tyramine Moiety: The N-terminal tyrosine residue is critical for the activity of most opioid peptides. Docking simulations can confirm if the protonated amine and the phenol (B47542) group of tyrosine form the canonical salt-bridge and hydrogen bond interactions observed for other opioids. nih.govnih.gov
Hydrophobic Pockets: The aromatic ring of the Phenylalanine residue is expected to interact with hydrophobic pockets within the receptor. Docking can identify the specific amino acid residues (e.g., tryptophan, phenylalanine, leucine) that form these interactions.
Backbone Interactions: Hydrogen bonds between the peptide backbone and receptor side chains or backbone atoms contribute significantly to binding affinity and specificity.
A significant challenge in docking flexible peptides is handling their conformational changes upon binding (induced fit). nih.gov Advanced docking protocols may incorporate protein flexibility or use data from molecular dynamics simulations to account for these changes, providing a more accurate prediction of the binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. For peptides like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. acs.org
The general workflow for a 3D-QSAR study on analogues of this compound would involve:
Data Set Preparation: A series of peptide analogues is synthesized, and their biological activity (e.g., receptor binding affinity) is measured.
Molecular Alignment: All peptides in the series are aligned based on a common structural feature, such as the Tyr-Gly-Gly-Phe backbone.
Field Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid.
Model Generation: Statistical methods like Partial Least Squares (PLS) are used to build a mathematical equation linking the variations in the field values to the variations in biological activity.
QSAR studies on other δ opioid peptides have shown that steric and hydrophobic fields often have a major influence on opioid activity. acs.org For example, a CoMSIA model for rubiscolin analogues revealed that potency was significantly related to the hydrophobic and hydrophilic characteristics of amino acids at specific positions. acs.org Such a model for this compound analogues could generate contour maps indicating where bulky, electron-withdrawing, or hydrophobic groups would increase or decrease activity, providing a clear roadmap for designing more potent analogues.
Table 2: Example Statistical Parameters for 3D-QSAR Models
| Model Type | Fields Used | Q² (Cross-validated r²) | Interpretation |
|---|---|---|---|
| CoMFA-1 | Steric | <0.5 | Statistically insignificant; steric properties alone do not predict activity well. acs.org |
| CoMFA-2 | Electrostatic | <0.5 | Statistically insignificant; electrostatic properties alone do not predict activity well. acs.org |
| CoMFA-3 | Steric + Electrostatic | 0.503 | Moderately predictive; suggests both steric and electrostatic factors are important. acs.org |
| CoMSIA-1 | Hydrophobic | 0.661 | Good predictive power; indicates hydrophobicity is a key determinant of activity. acs.org |
Note: Data is illustrative and based on findings from related opioid peptide studies. acs.org
De Novo Design of Peptide Analogues Based on Computational Insights
De novo design involves creating novel peptide sequences with desired properties from scratch, guided by computational principles. tandfonline.com This approach moves beyond simple modifications of a parent peptide like this compound and aims to build entirely new molecules optimized for a specific target.
The computational process for de novo design typically follows these steps:
Target Analysis: The 3D structure of the target receptor is analyzed to identify key binding pockets and interaction points.
Scaffold Generation: A peptide backbone is placed in the binding site, or fragments are assembled to create a suitable starting conformation.
Sequence Optimization: An algorithm explores the vast sequence space (including natural and non-natural amino acids) to identify sequences that maximize favorable interactions with the target. units.itnih.gov This involves optimizing for factors like binding affinity, stability of the bound conformation, and solubility. tandfonline.com
Scoring and Ranking: Candidate peptides are scored and ranked based on predicted binding free energy and other desirable properties.
For this compound, de novo design could be used to create analogues with improved receptor selectivity or enhanced stability. For example, computational tools could explore replacing the flexible glycine (B1666218) residues with more constrained amino acids to lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity. The process leverages powerful software platforms like Rosetta to simultaneously optimize sequence and conformation. tandfonline.com
Force Field Development and Refinement for this compound Conformational Analysis
Molecular dynamics (MD) simulations are essential for studying the dynamic behavior and conformational flexibility of peptides. The accuracy of these simulations is entirely dependent on the quality of the underlying force field —a set of mathematical functions and parameters that describe the potential energy of the system.
A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a peptide like this compound, standard force fields like AMBER, CHARMM, and OPLS-AA provide a good starting point. However, achieving high accuracy, especially for predicting the subtle balance of different conformations, may require refinement.
Experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, is often used to validate and refine force fields. nih.gov For example, a study evaluating 12 different force fields for the tetrapeptide Gly-Pro-Gly-Gly found that some force fields, like AMBER99SB, were significantly better at reproducing NMR-measured parameters related to the peptide backbone geometry. nih.gov In contrast, other force fields had a tendency to overstabilize certain secondary structures like helices. nih.gov
For this compound, this process would involve:
Performing long MD simulations using various standard force fields.
Calculating theoretical NMR observables (e.g., J-couplings, chemical shifts, Nuclear Overhauser Effects) from the simulation trajectories.
Comparing the calculated data with experimental NMR data for the peptide.
Identifying the force field that provides the best agreement or refining the parameters (especially torsional parameters for the peptide backbone) to improve the match with experimental results.
This rigorous validation ensures that the conformational ensembles generated by MD simulations are physically realistic, providing a reliable basis for understanding the peptide's structure-function relationships.
Advanced Analytical Methodologies for H Met Tyr Gly Phe Gly Gly Oh Quantification and Purity Assessment
Mass Spectrometry (MS)-Based Approaches for H-Met-Tyr-Gly-Phe-Gly-Gly-OH
Mass spectrometry has become an indispensable tool for the analysis of peptides and proteins. nih.gov Its high sensitivity and specificity allow for accurate mass determination, sequence verification, and the identification of impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Hexapeptide Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and large biomolecules like peptides. nih.govcpcscientific.com It allows for the determination of the molecular weight of the intact hexapeptide with high accuracy. nih.gov In ESI-MS, the peptide solution is introduced into the mass spectrometer, where charged droplets are formed under atmospheric pressure. europeanpharmaceuticalreview.com This process typically results in the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺), which is a characteristic feature of ESI-MS spectra for peptides. europeanpharmaceuticalreview.com
The analysis of synthetic peptides by ESI-MS is crucial to confirm their identity and purity, as it can reveal incomplete removal of protecting groups or the absence of expected amino acids. uab.edu For hydrophobic peptides, which may not be readily soluble in typical ESI-MS solvents like methanol/water or acetonitrile (B52724)/water, specific solvent systems and sample handling protocols have been developed to ensure accurate analysis. nih.gov The choice of solvent can also influence the ion intensities in the ESI mass spectra. europeanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Impurity Profiling of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide and to identify and characterize impurities. nih.govwaters.com In an MS/MS experiment, a specific precursor ion of the peptide of interest is selected and then fragmented by collision with an inert gas. uab.edu The resulting fragment ions are then analyzed to provide sequence information. The most common fragmentation occurs at the peptide bonds, producing b-ions (N-terminal fragments) and y-ions (C-terminal fragments). wiley-vch.de The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. uab.edu
This technique is invaluable for confirming the primary structure of this compound and for identifying any sequence-related impurities that may have arisen during synthesis. MS/MS can also be used for impurity profiling, where it helps in the identification of modifications such as oxidation, deamidation, or the presence of protecting groups. waters.comlcms.cz The integration of high-resolution mass spectrometry (HRMS) with MS/MS further enhances the ability to accurately identify and quantify low-level impurities. lcms.cz
A study on the pyrolysis of a related peptide, methionine-enkephalin-Arg-Gly-Leu, utilized LC-MS/MS to separate and characterize the resulting fragments, demonstrating the technique's utility in analyzing complex peptide mixtures. nih.gov
Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification of this compound
Isotope dilution mass spectrometry (ID-MS) is a highly accurate method for the absolute quantification of peptides. canada.caacs.org This technique involves the use of a stable isotope-labeled version of the target peptide as an internal standard. pnas.org The isotopically labeled peptide is chemically identical to the native peptide but has a different mass, allowing it to be distinguished by the mass spectrometer. pnas.org
For the absolute quantification of this compound, a known amount of its stable isotope-labeled analogue would be added to the sample. The sample is then analyzed by LC-MS, and the ratio of the signal intensity of the native peptide to the labeled internal standard is used to calculate the exact concentration of the native peptide in the sample. pnas.orgpnas.org This method corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. acs.org The accuracy of ID-MS has been shown to be at a level limited primarily by the LC/MS instrumentation, with a precision of better than 5% relative standard deviation (RSD) being achievable. canada.ca
Chromatographic Techniques for this compound Separation and Purity Determination
Chromatographic techniques are fundamental for the separation and purification of peptides, as well as for the determination of their purity. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. lcms.czhplc.eu In RP-HPLC, a non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. lcms.czaltabioscience.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. lcms.cz
For the analysis of this compound, a gradient elution is typically employed, where the concentration of the organic solvent in the mobile phase is gradually increased to elute the peptide and any impurities. tandfonline.com The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is common as it improves peak shape and resolution by masking the charges on the peptide. lcms.czhplc.eu Detection is usually performed by monitoring the UV absorbance at a specific wavelength, often 215-220 nm for the peptide bond, or at 280 nm if the peptide contains aromatic amino acids like tyrosine. creative-proteomics.com
RP-HPLC is a powerful tool for assessing the purity of this compound, as it can separate the target peptide from closely related impurities, such as deletion sequences or peptides with remaining protecting groups. altabioscience.comcreative-proteomics.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. creative-proteomics.com
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, wide pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV at 215 nm or 280 nm |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
Supercritical Fluid Chromatography (SFC) for Hexapeptide Separation
Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that is gaining interest for the separation of peptides. jascoinc.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. jascoinc.com A polar organic solvent, such as methanol, is often added as a modifier to enhance the elution of polar analytes like peptides. jascoinc.com
SFC can offer several advantages over HPLC for peptide separation, including faster analysis times and reduced organic solvent consumption. jascoinc.comnih.gov The technique has been successfully applied to the separation of various peptides, including those with similar amino acid sequences. perlan.com.pl For instance, a study demonstrated the separation of a mixture of five peptides in less than 12 minutes using SFC, compared to nearly 60 minutes required by HPLC. jascoinc.com
The separation in SFC is based on the differential solubility and interaction of the analytes with the stationary phase and the supercritical fluid mobile phase. A variety of stationary phases can be used in SFC, providing flexibility in method development. reachseparations.comjascoinc.com The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the rapid separation and identification of peptides. perlan.com.pl
Table 2: Comparison of HPLC and SFC for Peptide Separation
| Feature | HPLC | SFC |
|---|---|---|
| Primary Mobile Phase | Liquid (e.g., water/acetonitrile) | Supercritical Fluid (e.g., CO₂) |
| Analysis Time | Generally longer | Often significantly shorter nih.gov |
| Solvent Consumption | Higher | Lower jascoinc.com |
| Separation Principle | Partitioning between liquid mobile phase and stationary phase | Partitioning between supercritical fluid mobile phase and stationary phase |
| Applicability to Peptides | Well-established and widely used | Growing interest, effective for a range of peptides jascoinc.comperlan.com.pl |
Capillary Electrophoresis (CE) for High-Resolution Separations of Peptide Mixtures
Capillary electrophoresis (CE) is a powerful and versatile separation technique that offers high efficiency, resolution, and speed, making it well-suited for the analysis of complex peptide mixtures. free.frtaltech.ee The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. free.frtaltech.ee For peptides like this compound, their charge is dependent on the pH of the background electrolyte (BGE) due to the ionizable groups in their amino acid residues (the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine).
The separation of peptides by CE is influenced by several factors, including the composition and pH of the BGE, the applied voltage, capillary dimensions, and temperature. mdpi.comceu.es Acidic BGEs at a pH of 2.0–4.0 are often employed for the optimal separation and sensitivity of peptides, as they are typically positively charged under these conditions. free.fr The use of an acidic BGE also minimizes the interaction of peptides with the negatively charged silanol (B1196071) groups of the capillary wall, which can otherwise lead to peak broadening and poor separation efficiency. free.fr
To illustrate the application of CE for the analysis of small peptides, the following table provides representative experimental conditions. While specific data for this compound is limited in publicly available literature, these parameters are based on established methods for similar peptides.
Table 1: Representative Capillary Electrophoresis Conditions for the Analysis of Small Peptides
| Parameter | Condition | Rationale |
| Instrument | Capillary Electrophoresis System with UV or DAD detector | Standard instrumentation for CE analysis. |
| Capillary | Fused-silica, 50-75 µm i.d., 50-100 cm total length | Common dimensions providing a balance of sample capacity and efficiency. |
| Background Electrolyte (BGE) | 50-100 mM Phosphate buffer or 10-20 mM Ammonium Acetate (B1210297) | Phosphate buffers are common for UV detection. Ammonium acetate is volatile and compatible with mass spectrometry (MS) detection. mdpi.com |
| pH | 2.5 - 4.5 | Ensures peptides are positively charged and minimizes wall interactions. free.frmdpi.com |
| Applied Voltage | 15 - 30 kV (positive polarity) | Higher voltage generally leads to faster separations and sharper peaks. |
| Temperature | 20 - 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible method for sample introduction. |
| Detection | UV absorbance at 200-214 nm | Detection at these wavelengths is suitable for the peptide backbone. |
The peptide this compound is structurally related to the C-terminal fragment of Osteogenic Growth Peptide (OGP), specifically OGP(10-14), which has the sequence H-Tyr-Gly-Gly-Phe-Gly-Gly-OH. nih.govresearchgate.net Research on OGP and its fragments often utilizes analytical techniques like CE for their characterization, underscoring the applicability of this method for the target peptide.
Derivatization Strategies for Enhanced Analytical Detection of this compound
For peptides present at low concentrations, derivatization is a common strategy to enhance detection sensitivity, particularly when using fluorescence or mass spectrometry detectors. nih.govnih.gov This involves chemically modifying the peptide with a tag that has a strong chromophore, fluorophore, or a group that enhances ionization.
The peptide this compound possesses several functional groups amenable to derivatization, including the primary N-terminal amino group and the phenolic hydroxyl group of the tyrosine residue.
Fluorescamine (B152294) Derivatization:
Fluorescamine is a classic derivatization reagent that reacts rapidly with primary amines, such as the N-terminus of this compound, to form a highly fluorescent product. nih.govnih.gov The unreacted fluorescamine is non-fluorescent, which simplifies the analysis by reducing background noise. nih.gov This method can significantly lower the detection limits for peptides in CE with laser-induced fluorescence (LIF) detection. nih.gov
The derivatization reaction is typically carried out in an aqueous buffer at a slightly alkaline pH. The resulting fluorescent derivative can then be separated and quantified by CE-LIF.
Table 2: Example of a Pre-column Derivatization Procedure using Fluorescamine
| Step | Parameter | Description |
| 1. Reagent Preparation | Fluorescamine solution | Dissolved in a suitable organic solvent like acetone (B3395972) or acetonitrile. |
| 2. Sample Preparation | Peptide solution | This compound dissolved in an aqueous buffer (e.g., borate (B1201080) buffer). |
| 3. Reaction | Mixing and Incubation | The fluorescamine solution is added to the peptide solution and allowed to react at room temperature for a short period. |
| 4. pH | 8.0 - 9.0 | Optimal pH for the reaction between fluorescamine and primary amines. |
| 5. Analysis | CE-LIF | The derivatized sample is injected into the CE system for separation and detection. |
| Detection | Excitation/Emission Wavelengths | Typical excitation is around 390 nm and emission around 475 nm. |
Derivatization of the Tyrosine Residue:
The phenolic hydroxyl group of the tyrosine residue in this compound can also be targeted for derivatization. For instance, azo-coupling with aryldiazonium salts can be used to introduce a chromophoric tag, which can be beneficial for UV-Vis detection. mdpi.com Additionally, various reagents have been developed for the selective modification of tyrosine residues that can introduce functionalities for specific detection methods or for studying peptide structure and interactions. rsc.org
The choice of derivatization strategy depends on the analytical goal, the detection method available, and the potential for interference from other components in the sample matrix. Careful optimization of the reaction conditions is crucial to ensure complete and reproducible derivatization for accurate quantification.
Development of H Met Tyr Gly Phe Gly Gly Oh Analogues for Targeted Research Applications
Design Principles for Modulating Receptor Selectivity in Hexapeptides
Modulating the receptor selectivity of a peptide is a primary goal in drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects. For a hexapeptide like H-Met-Tyr-Gly-Phe-Gly-Gly-OH, several established principles guide the rational design of analogues with improved selectivity.
A fundamental concept in peptide design is the "message-address" model. This model posits that a portion of the peptide sequence (the "message") is responsible for triggering the biological effect, while another part (the "address") dictates its selectivity for a specific receptor subtype. mdpi.com In this compound, the aromatic residues Tyrosine (Tyr) and Phenylalanine (Phe) are likely key components of the "message" domain, crucial for receptor interaction and activation, whereas the terminal regions, including Methionine (Met) and the Gly-Gly-OH tail, could constitute the "address" domain, influencing selectivity.
Another powerful strategy is the introduction of conformational constraints . Linear peptides like this compound are often highly flexible, allowing them to adopt multiple conformations. researchgate.net This flexibility can lead to a lack of receptor selectivity, as the peptide can bind to several different receptors. By introducing constraints, for example through cyclization or the incorporation of rigid amino acids, the peptide is locked into a more defined three-dimensional structure. researchgate.netnih.gov This pre-organization reduces the entropic penalty of binding and can dramatically enhance both affinity and selectivity for the target receptor. rsc.org
Further design principles focus on optimizing physicochemical properties such as shape, electrostatics, and flexibility. nih.gov Strategies include:
Steric Hindrance: Introducing bulky groups can create clashes with the binding pockets of off-target receptors while being accommodated by the target receptor. nih.gov
Electrostatic Optimization: Modifying charged residues or introducing polar groups can enhance interactions with complementary charged or polar pockets in the target receptor, while creating unfavorable interactions with off-target sites. nih.gov
Allosteric Modulation: Designing analogues that bind to an allosteric site on the receptor, rather than the primary (orthosteric) binding site, can offer a more subtle way to modulate receptor activity and achieve greater subtype selectivity. mdpi.com
By applying these principles, analogues of this compound can be systematically designed. For instance, substituting amino acids, altering stereochemistry (using D-amino acids), or modifying the peptide backbone can lead to variants with highly specific biological activities for research purposes.
Synthesis and Characterization of Conformational Constrained Analogues of this compound
To overcome the inherent flexibility of linear peptides and improve their pharmacological profiles, researchers synthesize conformationally constrained analogues. researchgate.netnih.gov These modifications aim to lock the peptide into its bioactive conformation, enhancing receptor affinity and selectivity. beilstein-journals.org The synthesis of these analogues typically relies on solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of modified amino acids and cyclization strategies. researchgate.netmdpi.com
Cyclization Strategies: Cyclization is a common and effective method for constraining peptide structure. nih.govnih.gov Several cyclization strategies can be envisioned for this compound:
Head-to-Tail Cyclization: Forming an amide bond between the N-terminal Methionine and the C-terminal Glycine (B1666218) creates a cyclic backbone, significantly reducing conformational freedom. mdpi.com
Side-Chain to Side-Chain Cyclization: This involves introducing amino acids with reactive side chains (e.g., Aspartic Acid, Lysine, Cysteine) into the sequence and forming a covalent bridge (e.g., lactam or disulfide bond) between them. rsc.orgmdpi.com
Backbone Cyclization: A more novel approach involves creating a link through the peptide backbone itself, for instance by linking an N-alpha alkylidene chain to another part of the peptide. researchgate.net
Incorporation of Dipeptide Mimetics: Another approach involves replacing a segment of the peptide, such as the flexible Gly-Gly unit, with a rigid dipeptide mimetic. acs.orgnih.gov These scaffolds, like azabicyclo[X,Y,0]alkanone derivatives, are designed to mimic secondary structures such as β-turns, thereby forcing the peptide into a specific conformation. beilstein-journals.orgacs.org For example, a β-turn mimetic could be used to replace the Gly-Phe or Phe-Gly sequence to induce a specific fold.
The characterization of these constrained analogues is crucial to confirm their structure and conformational properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are used to analyze the three-dimensional structure in solution. scispace.comrsc.org
| Analogue Type | Modification Strategy | Example Structure Idea | Intended Effect | Characterization Methods |
|---|---|---|---|---|
| Cyclic Analogue | Head-to-Tail Cyclization | cyclo(Met-Tyr-Gly-Phe-Gly-Gly) | Global constraint of the backbone, enhanced stability. mdpi.com | NMR, Mass Spectrometry |
| Cyclic Analogue | Side-Chain Lactam Bridge | cyclo(Met-Tyr-Asp-Phe-Gly-Lys)-NH2 | Induce specific turn structure, improve receptor selectivity. | NMR, CD Spectroscopy |
| Constrained Linear Analogue | Dipeptide Mimetic | H-Met-Tyr-[β-turn mimetic]-Gly-Gly-OH | Stabilize a β-turn conformation, enhance affinity. nih.gov | NMR, X-ray Crystallography |
| Constrained Linear Analogue | Incorporate Sugar Amino Acid (SAA) | H-Met-Tyr-[SAA]-Phe-Gly-Gly-OH | Induce specific turn structures (β or γ-turn). acs.org | NMR, Molecular Dynamics |
Exploration of Dimeric and Multimeric Forms of this compound for Enhanced Activity
Several chemical strategies exist for creating dimeric or multimeric forms of this compound:
Linkage through Side Chains: Introducing Cysteine residues allows for the formation of a disulfide bridge between two monomers. Alternatively, Lysine residues can be used to create branched structures where two peptide chains are attached to the lysine's side-chain amino group. nih.gov
N-terminal or C-terminal Linkage: Monomers can be linked head-to-head (N-to-N) or tail-to-tail (C-to-C) using various chemical linkers. researchgate.net Native chemical ligation is a powerful technique for N-terminal linkage. nih.gov
Use of Spacer Molecules: Flexible or rigid linkers can be inserted between the peptide units. nih.govrsc.org The nature of the linker (e.g., its length, polarity, and flexibility) is critical and must be optimized, as it can significantly impact the biological activity of the resulting dimer. nih.govrsc.org For example, linkers like Gly-Phe-Lys have been explored to create multimeric structures with specific in vivo cleavage properties.
The design of these multimers can result in homodimers (linking two identical this compound units) or heterodimers (linking the peptide to a different molecule). The resulting constructs, sometimes referred to as "beltides" or tandem repeats, often show improved potency. rsc.orgfrontiersin.org For instance, backbone-cyclized dimers have been shown to possess both enhanced antimicrobial activity and greater stability compared to their monomeric precursors. frontiersin.org
| Dimerization Strategy | Linker Type | Linkage Point | Potential Advantage |
|---|---|---|---|
| Side-Chain Dimerization | Disulfide Bond | C-terminal Cys addition | Simple, spontaneous formation under oxidizing conditions. nih.gov |
| C-Terminal Dimerization | Lysine | C-terminus | Preserves free N-termini which may be crucial for activity. nih.gov |
| Tandem Repeat | Gly-Gly-Gly | Head-to-Tail | Creates a linear dimer with a flexible spacer. rsc.org |
| N-Terminal Dimerization | Dithioester Linker | N-terminal Cys via Native Chemical Ligation | Efficient, one-step synthesis for protein and peptide homodimers. nih.gov |
Future Perspectives and Emerging Research Avenues for H Met Tyr Gly Phe Gly Gly Oh
Integration with Systems Biology Approaches for Comprehensive Understanding
A complete understanding of the biological role of H-Met-Tyr-Gly-Phe-Gly-Gly-OH necessitates a move beyond single-target interactions towards a systems-level perspective. Systems biology offers a powerful framework for elucidating the complex network of interactions this hexapeptide may have within a biological system. Future research could integrate several high-throughput "omics" technologies to map the peptide's influence.
By applying techniques such as transcriptomics, proteomics, and metabolomics, researchers can simultaneously monitor changes in thousands of genes, proteins, and metabolites in cells or tissues exposed to the peptide. This approach can reveal the full spectrum of signaling pathways and cellular processes modulated by this compound. For instance, given that related endogenous neuropeptides like Methionine enkephalin (Met-enkephalin) play crucial roles in both the neuroendocrine and immune systems, a systems approach could uncover similar pleiotropic effects for this hexapeptide. glpbio.commedchemexpress.com Such studies could reveal connections between the endocrine and immune systems mediated by the peptide. glpbio.com
Computational modeling and bioinformatics would be essential to integrate these large datasets, predict novel functions, and identify key nodes in the peptide's interaction network. This comprehensive understanding is critical for identifying its potential as a therapeutic agent or a research tool.
Table 1: Proposed Systems Biology Research Framework for this compound
| Research Phase | Technology/Method | Objective | Potential Outcome |
| Discovery | Transcriptomics (RNA-seq) | Identify genes whose expression is altered by the peptide. | Uncover regulated biological pathways and cellular functions. |
| Proteomics (Mass Spec) | Quantify changes in protein abundance and post-translational modifications. | Identify direct and indirect protein targets and affected signaling cascades. | |
| Metabolomics | Profile changes in small-molecule metabolites. | Understand the peptide's impact on cellular metabolism and physiological state. | |
| Validation | Network Pharmacology | Integrate 'omics' data to build interaction networks. | Predict novel biological targets and polypharmacological effects. |
| In-vivo Model Analysis | Assess systemic effects in animal models. | Correlate molecular changes with physiological outcomes. |
Exploration of Novel Biological Targets and Pathways for this compound
The structural similarity of the core sequence of this compound to Met-enkephalin (Tyr-Gly-Gly-Phe-Met) suggests that opioid receptors are logical primary targets to investigate. annualreviews.orgmdpi.com However, the addition of a methionine residue at the N-terminus and two glycine (B1666218) residues at the C-terminus could significantly alter its binding affinity, selectivity, or even confer activity at entirely new biological targets.
Future research should focus on comprehensive target deconvolution studies. This includes screening the peptide against a broad panel of receptors, enzymes, and ion channels. Techniques such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid systems, and computational docking simulations can be employed to identify novel interacting proteins.
Furthermore, based on the activities of related peptides, several pathways are of immediate interest for investigation. Met-enkephalin is known to regulate human immune function and inhibit tumor growth by binding to opioid receptors on immune and cancer cells. glpbio.commedchemexpress.commedchemexpress.comtargetmol.com Therefore, exploring the immunomodulatory and anti-proliferative potential of this compound is a promising avenue. Research could investigate its effects on immune cell activation, cytokine release, and its ability to modulate the tumor microenvironment. glpbio.commedchemexpress.com The investigation into whether it functions as a growth factor, similar to how Met-enkephalin acts on various cell types via non-neuronal receptors, is also a critical area of future study. avantorsciences.com
Advanced Materials Science Applications of Hexapeptide Scaffolds
The field of materials science has seen a surge of interest in using short peptides as building blocks for functional biomaterials. researchgate.net Hexapeptides, in particular, are known for their ability to self-assemble into well-ordered nanostructures, such as nanofibers and hydrogels, through non-covalent interactions. mdpi.com These self-assembled scaffolds can mimic the native extracellular matrix (ECM), providing a conducive environment for cell growth, proliferation, and differentiation. researchgate.netresearchgate.net
Future research should investigate the self-assembly properties of this compound. The presence of aromatic residues (Tyrosine, Phenylalanine) and a flexible glycine-rich tail could facilitate the formation of stable, three-dimensional hydrogel networks. mdpi.com These peptide-based hydrogels offer significant advantages, including biocompatibility, biodegradability, and tunable mechanical properties. researchgate.netacs.org
Potential applications for such hexapeptide-based scaffolds are vast and include:
Tissue Engineering: Serving as a 3D scaffold for regenerating tissues such as bone, cartilage, and skin. researchgate.netacs.org
3D Cell Culture: Creating more physiologically relevant environments for in vitro cell studies and high-throughput drug screening. acs.org
Drug Delivery: Encapsulating therapeutic molecules for sustained and localized release. mdpi.com
The mechanical stiffness and stability of these materials can often be tuned by altering peptide concentration or environmental conditions like pH, making them highly versatile for various applications. mdpi.comacs.org
Table 2: Potential Properties and Applications of Hexapeptide-Based Biomaterials
| Material Type | Key Properties | Potential Applications |
| Nanofibrous Hydrogel | High water content, biocompatible, biodegradable, ECM mimicry, tunable stiffness. mdpi.comacs.org | 3D cell culture, tissue regeneration scaffolds, injectable drug delivery systems. researchgate.netmdpi.comacs.org |
| Peptide "Bioink" | Shear-thinning, self-healing, printable. acs.org | 3D bioprinting of tissues and organotypic structures. acs.org |
| Functionalized Surface | Specific cell adhesion motifs, bioactive signaling. | Coating for medical implants to improve biocompatibility and tissue integration. researchgate.net |
Interdisciplinary Research with Nanotechnology and Bioengineering for this compound Applications
The convergence of peptide science with nanotechnology and bioengineering opens up innovative avenues for the application of this compound. By leveraging the peptide's potential for self-assembly and inherent bioactivity, researchers can design sophisticated, "intelligent" materials for advanced biomedical applications.
In nanotechnology, the peptide could be used to create:
Peptide Nanotubes and Nanowires: For use in biosensors or as components in nanoelectronic devices.
Targeted Nanoparticles: Where the peptide acts as a targeting ligand, directing drug-loaded nanoparticles to specific cells or tissues that express its cognate receptor.
In bioengineering, this compound could be a key component in creating next-generation biomaterials. A particularly exciting prospect is its use as a peptide bioink for 3D bioprinting. acs.org The ability to form self-assembling nanofibrous hydrogels with adequate mechanical strength is crucial for printing viable cells and tissues. acs.org Lysine-containing hexapeptides have already been demonstrated to form such robust bioinks, supporting the culture of human stem cells and the differentiation of primary cells into organotypic structures. acs.org
Furthermore, the peptide sequence can be incorporated into semi-synthetic or hybrid materials. researchgate.net By fusing the peptide with synthetic polymers, it is possible to create biomimetic scaffolds that combine the processability and mechanical strength of synthetic materials with the specific biological recognition of the peptide. researchgate.net These "smart" scaffolds could be designed to respond to physiological stimuli, such as the presence of specific enzymes, to release growth factors or drugs, thereby promoting wound healing and tissue regeneration. researchgate.net
This interdisciplinary approach, combining the chemical specificity of the peptide with advanced engineering principles, holds the greatest promise for translating the potential of this compound into tangible technological and medical advancements.
Q & A
Q. How can computational modeling enhance the study of this peptide’s mechanism?
- Methodology : Perform molecular dynamics (MD) simulations to predict conformational changes upon receptor binding. Validate with mutational studies and QSAR modeling .
Cross-Disciplinary Applications
Q. What integrative approaches combine structural biology and pharmacology for this peptide?
Q. How can metabolomics elucidate the downstream effects of this compound?
- Methodology : Apply untargeted metabolomics (LC-MS/MS) to treated vs. control cells. Integrate pathway analysis (e.g., KEGG) to identify perturbed metabolic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
